3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine
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Description
3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a useful research compound. Its molecular formula is C17H18ClNO4S2 and its molecular weight is 399.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Compounds structurally similar to "3-((4-Chlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine" have been synthesized and evaluated for their antiviral activities. For instance, a study on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that certain derivatives exhibited anti-tobacco mosaic virus activity, indicating the potential for antiviral applications (Zhuo Chen et al., 2010).
Anticancer Potential
Another area of interest is the synthesis of compounds with potential anticancer activity. Research into pro-apoptotic indapamide derivatives, which share a sulfonyl and aromatic moiety similar to the compound , demonstrated significant anticancer activity against melanoma cell lines, suggesting the potential utility of such compounds in cancer therapy (Ö. Yılmaz et al., 2015).
Antitumor and Antiproliferative Effects
Compounds with thiazolidine cores have also been synthesized and assessed for their in vitro antitumor and antiproliferative activities. A study on indeno[1,2-c]pyrazol(in)es substituted with sulfonyl pharmacophores showed promising broad-spectrum antitumor activity against various tumor cell lines (Sherif A F Rostom, 2006). Another investigation into 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones revealed potent antiproliferative activity on carcinoma cell lines, highlighting the therapeutic potential of thiazolidine derivatives in cancer treatment (S. Chandrappa et al., 2008).
Chymase Inhibition for Cardiovascular Applications
The synthesis of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives and their evaluation as human heart chymase inhibitors suggest potential applications in cardiovascular diseases. These compounds showed selective inhibition of chymase, an enzyme involved in cardiac and vascular remodeling (S. Niwata et al., 1997).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJQEOCYVAOMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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